molecular formula C10H12O2S B100289 2-[(4-Methylphenyl)thio]propanoic acid CAS No. 17431-98-0

2-[(4-Methylphenyl)thio]propanoic acid

Cat. No.: B100289
CAS No.: 17431-98-0
M. Wt: 196.27 g/mol
InChI Key: QZQJNDLCXSAWEN-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]propanoic acid: is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol It is a derivative of propanoic acid where the hydrogen atom at the second position is replaced by a (4-methylphenyl)thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)thio]propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with 2-bromopropanoic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: 4-methylthiophenol and 2-bromopropanoic acid.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or acetone, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by filtration, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)thio]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-[(4-Methylphenyl)sulfinyl]propanoic acid or 2-[(4-Methylphenyl)sulfonyl]propanoic acid.

    Reduction: Formation of 2-[(4-Methylphenyl)thio]propanol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-[(4-Methylphenyl)thio]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-[(4-Methylphenyl)thio]propanoic acid can be compared with other similar compounds, such as:

    2-[(4-Methylphenyl)thio]acetic acid: Similar structure but with one less carbon in the side chain.

    2-[(4-Methylphenyl)thio]butanoic acid: Similar structure but with one more carbon in the side chain.

    4-Methylthiophenol: The parent compound without the propanoic acid group.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQJNDLCXSAWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-98-0
Record name 2-[(4-methylphenyl)sulfanyl]propanoic acid
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